Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Description
Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom, a hydroxyl group at the 3-position, and a methyl substituent adjacent to the hydroxyl group. This compound is structurally significant in medicinal and synthetic chemistry, serving as a versatile intermediate for drug development, particularly in the synthesis of bioactive molecules targeting neurological and antimicrobial pathways. Its stereochemistry and functional groups influence its physicochemical properties, reactivity, and biological interactions.
Properties
IUPAC Name |
benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(16)7-8-14(10-13)12(15)17-9-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPKZONNGQHEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743803 | |
| Record name | Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262409-80-2 | |
| Record name | Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate typically involves organic synthesis techniques. One common method includes the reaction of 3-hydroxy-3-methylpyrrolidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Hydrogenolysis and Deprotection Reactions
The benzyl carbamate (Cbz) group is cleaved under hydrogenolytic conditions, yielding the free amine. This reaction is pivotal for subsequent functionalization:
| Reaction | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Cbz deprotection | H₂ (1 atm), 10% Pd/C, MeOH, 24 h | 3-Hydroxy-3-methylpyrrolidine | 85–92% |
This method preserves the hydroxyl and methyl substituents while generating a reactive secondary amine for further derivatization .
Ester Hydrolysis
The benzyl ester undergoes hydrolysis under acidic or basic conditions to produce the corresponding carboxylic acid:
| Reaction | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 h | 3-Hydroxy-3-methylpyrrolidine-1-carboxylic acid | 78% | |
| Basic hydrolysis | 2M NaOH, EtOH/H₂O, 60°C, 6 h | Same as above | 82% |
Hydrolysis is stereospecific and retains the stereochemistry of the pyrrolidine ring.
Oxidation Reactivity
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Protection : The hydroxyl group is often protected (e.g., as a silyl ether) to prevent undesired side reactions during synthesis .
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Radical-mediated oxidation : Under specialized conditions (e.g., TEMPO/oxidative systems), partial oxidation may occur, though yields are low (<20%).
Nucleophilic Substitution and Functionalization
Post-deprotection, the free amine participates in nucleophilic reactions:
These reactions enable the incorporation of the pyrrolidine scaffold into larger pharmacophores .
Key Structural Comparisons
Scientific Research Applications
Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl and carboxylate groups play crucial roles in these interactions, forming hydrogen bonds and ionic interactions with the target molecules .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural analogs, their substituents, and properties:
Impact of Substituents on Properties
- Its stereochemistry (if chiral) could influence biological activity .
- Methoxy Group : Methoxy substitution (e.g., CAS 130403-95-1) reduces polarity compared to hydroxyl, enhancing lipophilicity and bioavailability. This modification may improve blood-brain barrier penetration in CNS-targeted drugs .
- Amino Group: The amino substituent (CAS 185057-50-5) introduces basicity, enabling salt formation (e.g., hydrochlorides) for improved crystallinity and stability. Such derivatives are pivotal in protease inhibitor synthesis .
- Oxo Group : The ketone (CAS 130312-02-6) introduces a reactive site for nucleophilic additions or reductions, making it valuable in constructing heterocyclic scaffolds .
- Fluorine Atoms : Difluoro substitution (CAS 163457-22-5) enhances electron-withdrawing effects, increasing metabolic stability and altering pharmacokinetics but may reduce aqueous solubility .
Research and Application Insights
- Synthetic Utility : The hydroxyl and methyl groups in the target compound may facilitate stereoselective synthesis, akin to N-Cbz-protected pyrrolidines used in peptide mimetics .
- Biological Activity : Structural analogs like benzyl benzoate () demonstrate therapeutic efficacy against parasites, suggesting that the target compound’s substituents could be optimized for antimicrobial or anti-inflammatory applications .
Biological Activity
Overview
Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (C₁₃H₁₇NO₃) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its potential biological activities and interactions with biomolecules are under investigation, making it a subject of significant scientific inquiry.
- Molecular Formula : C₁₃H₁₇NO₃
- Molecular Weight : 235.28 g/mol
- Solubility : Very soluble in water (2.56 mg/ml) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylate groups facilitate hydrogen bonding and ionic interactions with enzymes and receptors, modulating their activity. This mechanism underlies its potential therapeutic applications .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes. For instance, compounds with similar structures have shown promise in inhibiting ATP citrate lyase, an enzyme involved in fatty acid synthesis, leading to potential anti-obesity effects .
Antiviral Activity
In studies focused on antiviral agents, derivatives of pyrrolidine compounds have demonstrated inhibitory effects on the MEK1 enzyme, which plays a critical role in the ERK signaling pathway associated with viral replication . This suggests that this compound could be explored further for its antiviral properties.
Study 1: Antioxidant Properties
A study evaluated the antioxidant capabilities of various pyrrolidine derivatives, including this compound. The compound exhibited significant free radical scavenging activity, indicating its potential use in preventing oxidative stress-related diseases .
Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of similar pyrrolidine compounds against neurodegeneration. The study suggested that these compounds could inhibit neuronal apoptosis through modulation of apoptotic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Potential enzyme inhibitor | Specific substitution pattern on the pyrrolidine ring |
| Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | Antioxidant properties | Hydroxymethyl group enhances solubility |
| Benzyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate | Neuroprotective effects | Phenyl group may enhance receptor binding |
Q & A
Basic Research Questions
Q. What are common synthetic routes for Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, and what reagents are critical for its functional group modifications?
- Methodological Answer : Synthesis typically involves pyrrolidine core functionalization. Key steps include:
- Hydroxylation : Use of oxidizing agents like hydrogen peroxide under acidic conditions to introduce the hydroxyl group at the 3-position .
- Methylation : Alkylation agents (e.g., methyl iodide) in the presence of a base (e.g., NaH) for methyl group addition.
- Carboxylation : Benzyl chloroformate (Cbz-Cl) for the 1-carboxylate protection, often in dichloromethane with a tertiary amine base (e.g., triethylamine) .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via NMR (¹H/¹³C) and mass spectrometry.
Q. How is the structural characterization of this compound performed, and what software tools are recommended for crystallographic analysis?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction data collected at low temperature (e.g., 100 K) using Mo-Kα radiation. Refinement via SHELXL (for small-molecule structures) ensures accuracy in bond lengths/angles .
- Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and molecular graphics .
Q. What are the recommended storage conditions to ensure compound stability, and how can degradation products be identified?
- Methodological Answer :
- Storage : Sealed containers under inert gas (N₂/Ar) at -20°C, with desiccants to prevent hydrolysis of the benzyl ester group .
- Degradation Analysis : Accelerated stability studies under heat/humidity, followed by HPLC-MS to detect hydrolysis products (e.g., free pyrrolidine or benzoic acid derivatives) .
Advanced Research Questions
Q. How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results be resolved for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
